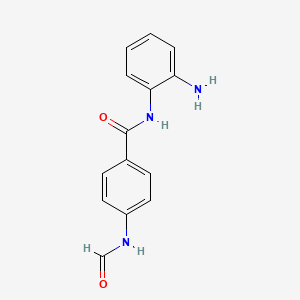
N-(2-Aminophenyl)-4-formamidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminophenyl)-4-formamidobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminophenyl group and a formamidobenzamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-formamidobenzamide typically involves the reaction of 2-aminophenylamine with 4-formamidobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-formamidobenzamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Aminophenyl)-4-formamidobenzamide has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-formamidobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)-benzamide: This compound shares a similar structure but lacks the formamide group, which may result in different chemical properties and biological activities.
N-(2-Aminophenyl)-2-methylquinoline-4-carboxamide: This compound has a quinoline moiety instead of the benzamide group, leading to distinct reactivity and applications.
Uniqueness
N-(2-Aminophenyl)-4-formamidobenzamide is unique due to the presence of both the aminophenyl and formamidobenzamide groups, which confer specific chemical reactivity and potential biological activities.
Properties
CAS No. |
112522-66-4 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-formamidobenzamide |
InChI |
InChI=1S/C14H13N3O2/c15-12-3-1-2-4-13(12)17-14(19)10-5-7-11(8-6-10)16-9-18/h1-9H,15H2,(H,16,18)(H,17,19) |
InChI Key |
UIBOKODQMWBGFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


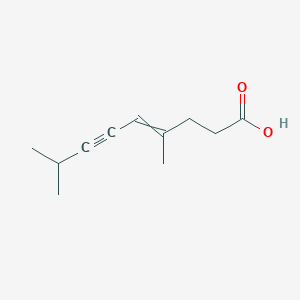

![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
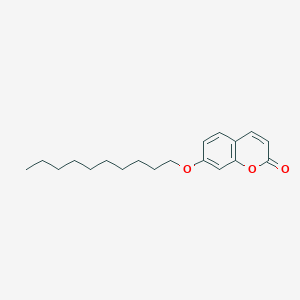
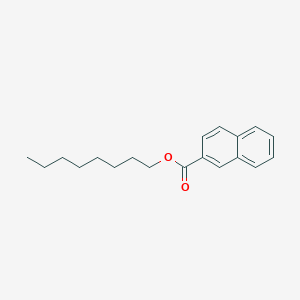
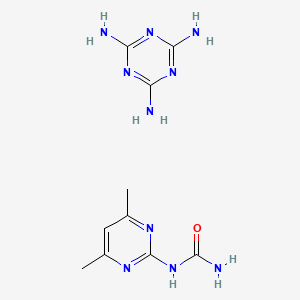
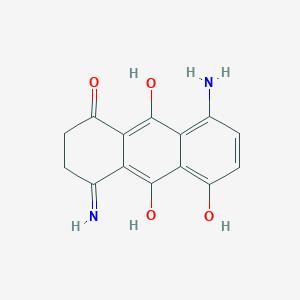
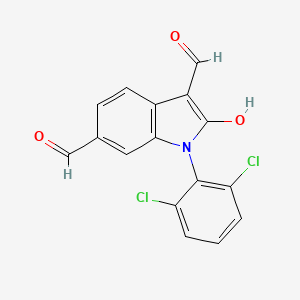
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
![1H-Cyclopenta[b]anthracene-1,2,3-trione](/img/structure/B14313917.png)
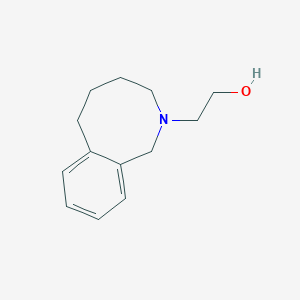
![1-Ethenyl-N,N',N''-tris[3-(trimethoxysilyl)propyl]silanetriamine](/img/structure/B14313924.png)
